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  • Product: 1-Methylethylidene hydrazine carboxaldehyde
  • CAS: 3880-50-0

Core Science & Biosynthesis

Foundational

Solubility of 1-Methylethylidene hydrazine carboxaldehyde in organic solvents

Technical Assessment: Solvation Thermodynamics of 1-Methylethylidene Hydrazine Carboxaldehyde Part 1: Executive Summary & Chemical Identity 1.1 The Molecule The compound 1-Methylethylidene hydrazine carboxaldehyde (commo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Solvation Thermodynamics of 1-Methylethylidene Hydrazine Carboxaldehyde

Part 1: Executive Summary & Chemical Identity

1.1 The Molecule The compound 1-Methylethylidene hydrazine carboxaldehyde (commonly referred to as Acetone Formylhydrazone ) is a Schiff base derivative formed by the condensation of acetone and formylhydrazine (hydrazinecarboxaldehyde).

  • IUPAC Name:

    
    -(Propan-2-ylidene)formohydrazide
    
  • Chemical Structure:

    
    
    
  • Molecular Weight: ~100.12 g/mol

  • Physical State: Typically a white to off-white crystalline solid.

1.2 The Solubility Challenge Unlike simple acetone hydrazones (which are often liquids and unstable), the formyl group imparts significant polarity and hydrogen-bonding capability (H-bond donor via N-H, acceptor via C=O and C=N). This creates a "solubility dichotomy": the isopropylidene tail is lipophilic, while the formylhydrazide head is highly polar. Understanding this balance is critical for recrystallization, reaction solvent selection, and formulation.

Part 2: Physicochemical Profile & Predicted Solubility

As direct empirical data for this specific intermediate is often proprietary or absent from standard handbooks, we utilize Hansen Solubility Parameters (HSP) and structural analogy to derive a high-confidence solubility profile.

Theoretical Solvation Mechanism

The dissolution of 1-Methylethylidene hydrazine carboxaldehyde is governed by three interaction vectors:

  • 
     (Dispersion):  Moderate contributions from the methyl groups.
    
  • 
     (Polarity):  High contribution from the dipole of the amide-like (
    
    
    
    ) bond.
  • 
     (Hydrogen Bonding):  The N-H proton is acidic enough to donate H-bonds, while the Carbonyl oxygen is a strong acceptor.
    
Solubility Classification Table
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP Very High (>100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice; excellent H-bond acceptance from solvent.
Polar Protic Methanol, Ethanol High (50–100 mg/mL)Solvent donates H-bond to carbonyl; accepts H-bond from N-H. Ideal for recrystallization.
Chlorinated DCM, Chloroform Moderate Good dispersion interaction; limited H-bonding but effective for extraction.
Ethers THF, Dioxane Moderate Ether oxygen accepts H-bonds; moderate polarity matches the hydrazone.
Aqueous Water Low to Moderate The hydrophobic isopropylidene group limits solubility compared to the parent formylhydrazine.
Aliphatic Hexane, Heptane Insoluble (<1 mg/mL)Lack of polarity and H-bonding capability prevents lattice disruption.

Part 3: Visualization of Solvation Dynamics

The following diagram illustrates the competing forces during the solvation process, specifically the tautomeric equilibrium that influences solvent choice.

SolvationMechanism cluster_tautomer Tautomeric Stabilization in Solution Solid Solid Crystal Lattice (Strong Intermolecular H-Bonds) Interaction Solute-Solvent Interface (Dipole & H-Bond Attack) Solid->Interaction Energy Input (Heat/Mixing) Solvent Solvent Molecules (DMSO/EtOH) Solvent->Interaction Diffusion Dissolved Solvated Molecule (Stabilized Tautomer) Interaction->Dissolved Lattice Energy < Solvation Energy AmideForm Amide Form (R=N-NH-CHO) Dissolved->AmideForm ImidicForm Imidic Acid Form (R=N-N=C(OH)H) AmideForm->ImidicForm Polar Solvents promote equilibrium

Caption: Kinetic pathway of dissolution showing the disruption of crystal lattice forces and the stabilization of the hydrazone tautomers by polar solvents.

Part 4: Experimental Protocol (Self-Validating)

To generate precise data for your specific batch (purity affects solubility), use this Gravimetric Saturation Method (Adapted from OECD 105) .

Reagents & Equipment
  • Solute: 1-Methylethylidene hydrazine carboxaldehyde (Dry, >98% purity).

  • Solvents: HPLC Grade (Ethanol, DMSO, Toluene).

  • Equipment: Thermostatic shaker bath, 0.45 µm PTFE syringe filters, analytical balance (0.01 mg precision).

Step-by-Step Workflow
  • Supersaturation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Ensure solid is still visible. If fully dissolved, add more solid until precipitation persists.

  • Sedimentation: Allow the vial to stand for 1 hour to settle coarse particles.

  • Filtration: Draw supernatant through a pre-warmed 0.45 µm filter (prevents crystallization in the needle).

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing boat.

    • Evaporate solvent (vacuum oven at 40°C or nitrogen stream).

    • Weigh the residue.

    • Calculation: Solubility (

      
      ) = 
      
      
      
      .
Analytical Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Shake Agitate 24h @ 25°C (Thermostatic Bath) Start->Shake Check Solid Visible? Shake->Check AddMore Add More Solute Check->AddMore No Filter Filter (0.45 µm PTFE) Check->Filter Yes AddMore->Shake Evap Evaporate Solvent (Vac Oven / N2) Filter->Evap Weigh Weigh Residue & Calculate Evap->Weigh

Caption: Standardized OECD 105 saturation shake-flask methodology for determining equilibrium solubility.

Part 5: Stability & Application Notes

5.1 Hydrolytic Instability Researchers must note that hydrazine carboxaldehyde derivatives are susceptible to hydrolysis in acidic aqueous media.

  • Risk: In the presence of water and acid (

    
    ), the imine bond (
    
    
    
    ) hydrolyzes, reverting to Acetone and Formylhydrazine .
  • Recommendation: When using aqueous buffers, maintain neutral pH (7.0–8.0) and analyze solutions immediately (HPLC) to avoid degradation artifacts.

5.2 Recommended Solvent Systems for Processes

  • Recrystallization: Hot Ethanol or Isopropanol. (High solubility hot, moderate cold).

  • Reaction Medium: Ethanol (for mild conditions) or DMF (for nucleophilic substitutions requiring high solubility).

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydrazone synthesis and properties). [Link]

  • PubChem Compound Summary. (2025). Formylhydrazine (Hydrazinecarboxaldehyde).[1] National Center for Biotechnology Information. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of 1-Methylethylidene Hydrazine Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of a drug candidate is a critical determinant of its clinical viability, influencing its shelf-life, formulation, and u...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of a drug candidate is a critical determinant of its clinical viability, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This technical guide provides an in-depth exploration of the thermodynamic stability of 1-Methylethylidene hydrazine carboxaldehyde, a representative hydrazone-containing compound. Hydrazones are a significant class of compounds in medicinal chemistry, valued for their versatile biological activities and as linkers in drug delivery systems.[1] However, the inherent reactivity of the hydrazone bond presents unique stability challenges that must be thoroughly understood and characterized.[2][3] This guide will delve into the fundamental principles of thermodynamic stability, outline robust experimental protocols for its assessment, and discuss the interpretation of stability data in the context of pharmaceutical development. By presenting a comprehensive framework, this document aims to equip researchers with the necessary knowledge to navigate the complexities of hydrazone stability and make informed decisions in the drug development process.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a promising molecule from laboratory discovery to a marketed therapeutic is fraught with challenges, with chemical stability being a primary hurdle. Thermodynamic stability, a measure of a molecule's inherent energy state, dictates its propensity to degrade into other products.[4] A thermodynamically unstable compound can lead to a cascade of undesirable consequences, including loss of potency, formation of toxic degradants, and altered bioavailability. Therefore, a comprehensive understanding and rigorous evaluation of a drug candidate's thermodynamic stability are not merely regulatory requirements but fundamental pillars of safe and effective drug design.

1-Methylethylidene hydrazine carboxaldehyde, as a model hydrazone, encapsulates the stability concerns associated with this chemical class. The carbon-nitrogen double bond (=N-NH-) of the hydrazone group is susceptible to hydrolysis, a key degradation pathway that can be influenced by factors such as pH, temperature, and the presence of catalysts.[1][5] This guide will provide a detailed roadmap for assessing the thermodynamic stability of such compounds, enabling the early identification of potential liabilities and informing strategies for their mitigation.

Physicochemical Properties and Synthesis of 1-Methylethylidene Hydrazine Carboxaldehyde

While specific experimental data for 1-Methylethylidene hydrazine carboxaldehyde is not extensively available in public literature, its synthesis and properties can be inferred from the general reactions of hydrazines with aldehydes and ketones.[1]

Synthesis: The formation of a hydrazone typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound (an aldehyde or a ketone).[1] For 1-Methylethylidene hydrazine carboxaldehyde, this would involve the reaction of acetone (propan-2-one) with formylhydrazine (hydrazine carboxaldehyde).

Hypothetical Synthesis of 1-Methylethylidene hydrazine carboxaldehyde:

  • Reactants: Acetone and Formylhydrazine

  • Solvent: A suitable protic solvent like methanol or ethanol.

  • Conditions: The reaction is typically carried out at room temperature with stirring.[6][7]

  • Product Isolation: The resulting hydrazone may precipitate out of the solution and can be collected by filtration, followed by recrystallization to purify the final product.[6][7]

Key Physicochemical Characteristics of Hydrazones:

PropertyGeneral Characteristics for HydrazonesImplication for Stability
Structure Contains a C=N-NH- functional group. The electronic nature of the substituents on the carbon and nitrogen atoms significantly influences stability.[3]Electron-withdrawing groups can increase susceptibility to hydrolysis, while electron-donating groups may enhance stability.[3]
Solubility Varies widely depending on the overall molecular structure. Generally, hydrazones are soluble in organic solvents.Poor aqueous solubility can sometimes mask inherent instability in solution.
pKa The basicity of the nitrogen atoms influences the protonation state at different pH values, which in turn affects hydrolytic stability.The rate of hydrolysis is often pH-dependent, with increased rates in acidic conditions.[2][5]
Physical State Can be crystalline solids or oils at room temperature.Crystalline form and polymorphism can impact solid-state stability.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is essential for a thorough evaluation of the thermodynamic stability of a compound like 1-Methylethylidene hydrazine carboxaldehyde. This involves a combination of forced degradation studies and long-term stability testing under various conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and understand the degradation pathways.[8] These studies are crucial for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-Methylethylidene hydrazine carboxaldehyde

An Application Note for the Synthesis of 1-Methylethylidene Hydrazine Carboxaldehyde (Acetone Formylhydrazone) For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-Methylethylidene Hydrazine Carboxaldehyde (Acetone Formylhydrazone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 1-Methylethylidene hydrazine carboxaldehyde, also known as 1-isopropylidene-2-formylhydrazine or acetone formylhydrazone. This compound serves as a valuable building block in medicinal chemistry and organic synthesis. The protocol begins with the preparation of the key intermediate, formylhydrazine, from ethyl formate and hydrazine hydrate. The second step involves the condensation of formylhydrazine with acetone to yield the final product. This guide emphasizes the causality behind experimental choices, stringent safety protocols, and appropriate analytical methods for product characterization, ensuring a reliable and reproducible synthesis.

Introduction and Scientific Background

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNR₃R₄. They are of significant interest in pharmaceutical development due to their diverse biological activities, which include antimicrobial, anticonvulsant, and antitumor properties[1]. The title compound, 1-Methylethylidene hydrazine carboxaldehyde, incorporates a formyl group on the hydrazine moiety, making it a versatile intermediate for the synthesis of various heterocyclic systems, such as 1,2,4-triazoles[2].

The synthesis strategy detailed herein is a logical two-step process. The first step is a classic nucleophilic acyl substitution, where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of ethyl formate to produce formylhydrazine. The second step is a condensation reaction, a cornerstone of carbonyl chemistry. Here, the nucleophilic nitrogen of formylhydrazine attacks the carbonyl carbon of acetone, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone[1]. The use of a drying agent is critical in this step to drive the reaction equilibrium towards the product by removing the water byproduct.

Safety and Hazard Management

EXTREME CAUTION IS ADVISED. This synthesis involves highly hazardous materials. All operations must be conducted in a certified chemical fume hood with appropriate engineering controls.

  • Hydrazine Hydrate: This substance is extremely toxic, corrosive, and a suspected carcinogen[3]. It can be fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage[3][4]. It is also flammable. Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Formylhydrazine: This compound is a skin, eye, and respiratory irritant[5]. It is hygroscopic and should be handled with care, avoiding inhalation of dust.

  • Ethyl Formate & Acetone: These are flammable liquids. Keep away from ignition sources.

Personal Protective Equipment (PPE) Required:

  • Chemical safety goggles

  • Flame-retardant lab coat

  • Dual-cartridge respirator effective for organic vapors

  • Heavy-duty chemical-resistant gloves

An emergency safety shower and eyewash station must be immediately accessible.

Synthesis Workflow Diagram

The overall synthesis is a two-stage process, starting from common laboratory reagents.

SynthesisWorkflow cluster_0 Step 1: Formylhydrazine Synthesis cluster_1 Step 2: Hydrazone Formation A Ethyl Formate + Hydrazine Hydrate B Reaction in Methanol/Ethanol A->B Nucleophilic Acyl Substitution C Solvent Removal B->C D Crystallization & Isolation C->D E Formylhydrazine (Intermediate) D->E F Formylhydrazine + Acetone E->F Intermediate Used in Next Step G Condensation Reaction (with Drying Agent) F->G Nucleophilic Addition-Elimination H Filtration & Purification G->H I 1-Methylethylidene hydrazine carboxaldehyde (Final Product) H->I

Sources

Application

Extraction methods for 1-Methylethylidene hydrazine carboxaldehyde from biological samples

Application Note: Extraction and Analysis of 1-Methylethylidene Hydrazine Carboxaldehyde from Biological Matrices Executive Summary & Chemical Context 1-Methylethylidene hydrazine carboxaldehyde (CAS: 3880-50-0), commonl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Extraction and Analysis of 1-Methylethylidene Hydrazine Carboxaldehyde from Biological Matrices

Executive Summary & Chemical Context

1-Methylethylidene hydrazine carboxaldehyde (CAS: 3880-50-0), commonly known as Acetone Formylhydrazone , is a critical hydrazine derivative encountered in two primary contexts:

  • Toxicological Biomarker: It serves as a stable surrogate or downstream metabolite for Formylhydrazine (a degradation product of the mushroom toxin Gyromitrin) and hydrazine-based pharmaceuticals (e.g., Isoniazid). In biological systems, reactive formylhydrazine often condenses with endogenous acetone to form this specific hydrazone.

  • Pharmaceutical Impurity/Intermediate: It acts as a key intermediate in the synthesis of 1,2,4-triazole antifungals and other nitrogenous heterocycles.[1] Its quantification is essential for genotoxic impurity (GTI) monitoring.

This guide details the extraction of this compound from plasma, urine, and tissue. Due to the reversible nature of the hydrazone bond (


), pH control and temperature stability are the pillars of these protocols.

Physicochemical Profile:

Property Data Relevance to Extraction

| Molecular Formula |


 | Low molecular weight (100.12  g/mol ) |
| Structure  | 

| Hydrazone linkage (hydrolysis risk) | | LogP | ~ -0.5 to 0.2 | Polar; requires polar solvents or HLB SPE | | Boiling Point | ~180°C (Predicted) | Volatile enough for Headspace GC (with heat) | | pKa | ~11 (Hydrazine NH) | Non-ionizable at physiological pH |

Biological Mechanism & Analytical Strategy

The extraction strategy depends on whether the target is the pre-existing molecule or if it is being formed in situ to capture Formylhydrazine.

G Gyromitrin Gyromitrin (Toxin Source) Formylhydrazine Formylhydrazine (Unstable Metabolite) Gyromitrin->Formylhydrazine Hydrolysis (Stomach/Liver) Target 1-Methylethylidene hydrazine carboxaldehyde (Target Analyte) Formylhydrazine->Target Condensation (In vivo or Ex vivo) EndogenousAcetone Endogenous Acetone (Ketone Body) EndogenousAcetone->Target Analysis GC-MS / LC-MS Quantification Target->Analysis Extraction

Figure 1: Formation pathway of 1-Methylethylidene hydrazine carboxaldehyde in biological systems. The target is often a stable reservoir of the unstable Formylhydrazine.

Protocol A: Headspace-SPME GC-MS (The "Gold Standard" for Volatiles)

Application: Best for urine and plasma samples where high sensitivity is required and matrix interference must be minimized. This method utilizes the compound's volatility and avoids solvent evaporation steps that could degrade the hydrazone.

Principle: Solid Phase Microextraction (SPME) fibers concentrate the analyte from the headspace, driving the equilibrium towards the gas phase without extracting proteins or salts.

Materials:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – best for low MW volatiles.

  • Salt: Sodium Chloride (NaCl), analytical grade.

  • Internal Standard: Acetone-d6 formylhydrazone (synthesized) or 2-Butanone formylhydrazone.

Step-by-Step Methodology:

  • Sample Preparation:

    • Transfer 500 µL of plasma or urine into a 10 mL or 20 mL headspace vial.

    • Add 10 µL of Internal Standard solution (10 µg/mL in methanol).

    • Add 0.2 g of solid NaCl (Salting out effect increases extraction efficiency).

    • Critical Step: Adjust pH to 7.0–7.4 using 50 mM Phosphate Buffer if necessary. Avoid acidic pH (<5) which hydrolyzes the hydrazone back to hydrazine.

    • Immediately cap the vial with a PTFE/Silicone septum.

  • Incubation & Extraction:

    • Temp: 60°C (Balance between volatility and thermal degradation).

    • Equilibration Time: 10 minutes (with agitation at 500 rpm).

    • Extraction: Expose the SPME fiber to the headspace for 20 minutes .

  • GC-MS Analysis:

    • Desorption: 250°C for 2 minutes in the GC inlet (Splitless mode).

    • Column: DB-624 or equivalent (volatile organics column).

    • MS Detection: SIM mode. Monitor ions m/z 100 (Molecular ion), m/z 85 (Loss of methyl), and m/z 58 (Acetone fragment).

Validation Check:

  • Linearity: 5 – 1000 ng/mL.

  • Recovery: >85% relative to liquid injection.

Protocol B: Liquid-Liquid Extraction (LLE) (For Tissue/High Conc.)

Application: Suitable for solid tissues (liver, kidney) or when LC-MS/MS analysis is preferred (non-volatile workflow).

Solvent Choice: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) due to better recovery of polar hydrazones.

Step-by-Step Methodology:

  • Homogenization:

    • Weigh 100 mg of tissue.

    • Add 900 µL of cold Phosphate Buffered Saline (PBS, pH 7.4).

    • Homogenize on ice (3 x 10 sec bursts).

  • Extraction:

    • Transfer 500 µL of homogenate (or plasma) to a 2 mL Eppendorf tube.

    • Add 1 mL of Ethyl Acetate .

    • Optional: Add 100 µL of saturated NaCl solution to break emulsions.

    • Vortex vigorously for 5 minutes .

  • Phase Separation:

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully transfer the upper organic layer (EtOAc) to a clean glass tube.

    • Repeat: Perform a second extraction with 1 mL EtOAc and combine the organic layers.

  • Drying & Reconstitution:

    • Evaporate the solvent under a gentle stream of Nitrogen at 35°C . Do not exceed 40°C to prevent loss of the volatile analyte.

    • Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) / Mobile Phase B (Acetonitrile) [90:10 v/v].

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

    • Mobile Phase: Gradient from 5% ACN to 95% ACN over 5 minutes.

    • Transition: 101.1

      
       59.1 (Quantifier), 101.1 
      
      
      
      43.1 (Qualifier).

Protocol C: Solid Phase Extraction (SPE) (High Purity)

Application: For trace analysis in complex urine samples where LLE yields dirty extracts.

Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymer (e.g., Oasis HLB, 60 mg).

Workflow:

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load 1 mL of urine (pH adjusted to 7.0).

  • Washing: Wash with 1 mL of 5% Methanol in Water . (Removes salts and highly polar interferences; the hydrazone is moderately polar and will retain).

  • Elution: Elute with 1 mL of 100% Methanol .

  • Post-Processing: Evaporate and reconstitute as in Protocol B.

Critical Technical Notes

  • Stability Warning: Hydrazones are subject to hydrolysis in acidic environments. Never use strong acids (HCl/TCA) for protein precipitation. Use Acetonitrile precipitation if LLE/SPE is not feasible.

  • In-Situ Derivatization: If the goal is to measure total Formylhydrazine, you can force the conversion to the target analyte by adding excess Acetone (5% v/v) to the sample and incubating at 40°C for 30 mins before extraction. This converts all free Formylhydrazine to the stable 1-Methylethylidene hydrazine carboxaldehyde.

  • Storage: Store samples at -80°C. The hydrazone is stable in frozen plasma for up to 30 days but degrades at room temperature.

References

  • European Chemicals Agency (ECHA). Formylhydrazine - Substance Information. Accessed February 14, 2026. [Link][1][2]

  • PubChem. Hydrazinecarboxaldehyde, 1-methyl- (Compound Summary). National Library of Medicine. Accessed February 14, 2026. [Link]

  • Arshadi, M., et al. (2006).[3] Determination of hydrolysis products of gyromitrin in fresh and air-dried false morel (Gyromitra esculenta).[3] Journal of Agricultural and Food Chemistry. (Methodology adapted for hydrazone analysis).[1][3][4][5]

  • Slanina, P., et al. (1993).[3] Toxicokinetics of the mushroom toxin gyromitrin.[3] Food and Chemical Toxicology.[3] (Foundational work on hydrazine metabolite extraction).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solving Solubility Challenges with 1-Methylethylidene hydrazine carboxaldehyde

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-Methylethylidene hydrazine carboxaldehyde (also known as Acetone Formylhydrazone). This resource is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Methylethylidene hydrazine carboxaldehyde (also known as Acetone Formylhydrazone). This resource is designed for researchers, chemists, and drug development professionals to navigate the common yet critical challenge of compound solubility. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work. Hydrazone derivatives are a cornerstone in medicinal chemistry and chemical biology, valued for their role in synthesis and as dynamic covalent bonds.[1][2] However, their often crystalline and hydrophobic nature can present significant solubility hurdles. This guide offers a structured approach to overcoming these issues, ensuring reproducible and accurate results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers encounter when first working with 1-Methylethylidene hydrazine carboxaldehyde.

Q1: What are the general solubility characteristics of 1-Methylethylidene hydrazine carboxaldehyde?

A: 1-Methylethylidene hydrazine carboxaldehyde, as a hydrazone derivative, is typically a crystalline solid.[3] Its solubility is generally low in aqueous solutions like water or physiological buffers. It exhibits moderate to good solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and may also dissolve in alcohols like ethanol and methanol.[4][5]

Q2: I need to prepare a stock solution. What solvent should I use and at what concentration?

A: For most biological and chemical assays, preparing a high-concentration stock solution in 100% DMSO is the recommended starting point.[6] A concentration of 10-20 mg/mL is often achievable.[5] This allows for minimal volumes of the organic solvent to be added to your final aqueous experimental system, thereby reducing potential solvent-induced artifacts. Always consult the supplier's product information sheet for any specific recommendations.

Q3: My compound won't dissolve directly in my aqueous buffer. What is the first thing I should try?

A: Direct dissolution in aqueous media is often unsuccessful for this class of compounds. The standard and most effective initial approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. You can then dilute this stock solution into your aqueous buffer to achieve the desired final concentration.[5] This method ensures the compound is fully solvated before being introduced to the aqueous environment, which can prevent the formation of insoluble aggregates.

Q4: How should I store my stock solution to ensure its stability?

A: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] For long-term storage, solutions in DMSO should be kept at -20°C or -80°C.[6] While many compounds are stable at room temperature for short periods, storing solutions in a frozen state is the best practice for maintaining compound integrity over time.

Part 2: In-Depth Troubleshooting Guide

This section explores more complex solubility problems with detailed explanations and advanced strategies.

Q1: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What is happening and how can I fix it?

This is a common phenomenon known as "crashing out," where the compound, upon transfer from a good organic solvent to a poor aqueous solvent, exceeds its solubility limit and precipitates.

The Causality: DMSO is a strong solubilizing agent. When a small volume of a concentrated DMSO stock is added to a large volume of buffer, the local concentration of DMSO rapidly decreases. The compound is suddenly exposed to an environment (the aqueous buffer) in which it is poorly soluble, causing it to fall out of solution.

Solutions & Strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent strength can help keep the compound in solution.[6]

  • Vigorous Mixing: Ensure rapid and continuous mixing (e.g., vortexing or stirring) of the aqueous buffer as you add the DMSO stock. This helps to quickly disperse the compound molecules, preventing localized high concentrations that can initiate precipitation.

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) can increase the kinetic solubility of the compound, though this should be tested for its effect on compound stability and the experimental system.

  • Utilize Co-solvents: If simple dilution fails, the use of a co-solvent system is the next logical step. A co-solvent is a water-miscible organic solvent added to the final aqueous solution to increase its overall solubilizing capacity.[7][8]

Co-SolventTypical Starting Concentration (v/v)Key Characteristics & Considerations
Ethanol 1-5%Biologically compatible at low concentrations. Can be a good first choice for cellular assays.[7]
Polyethylene Glycol 400 (PEG400) 5-10%A non-volatile and less toxic option often used in in-vivo formulations.[6]
Propylene Glycol 1-10%Common in pharmaceutical formulations; helps to create a stable solution.[7]
Tween® 80 / Surfactants 0.1-1%Surfactants form micelles that can encapsulate and solubilize hydrophobic compounds. Useful when co-solvents alone are insufficient.[9]

Caption: Common co-solvents for improving aqueous solubility.

Q2: The solubility and stability of my compound seem to vary. What could be the cause?

A: The hydrazone functional group is known to be sensitive to pH. The stability and solubility of 1-Methylethylidene hydrazine carboxaldehyde can be significantly influenced by the pH of your buffer system.

The Causality: Hydrazone formation and hydrolysis are pH-dependent processes.[10][11] At acidic pH, the imine nitrogen of the hydrazone can be protonated. This protonation can lead to cleavage of the C=N bond (hydrolysis), degrading your compound.[12][13] Conversely, changes in pH can alter the ionization state of the molecule, which directly impacts its solubility.

Solutions & Strategies:

  • pH Control and Monitoring: Ensure your buffer has sufficient capacity to maintain a stable pH throughout your experiment, especially after adding the compound from a potentially non-neutral stock solution.

  • Determine a pH-Solubility Profile: If you continue to face issues, systematically test the compound's solubility across a range of pH values (e.g., from pH 5.0 to 8.0) to identify the optimal pH for both solubility and stability. (See Protocol 3).

  • Consider Buffer Components: Be aware that certain buffer salts can interact with your compound. For instance, phosphate buffers are generally well-tolerated, but it's a factor to consider if inexplicable precipitation occurs.

Q3: I need a higher aqueous concentration than co-solvents allow, and my compound is still crashing out. What other strategies can I explore?

A: When standard methods are insufficient, more advanced formulation techniques may be required. These often involve chemically modifying the compound to enhance its intrinsic aqueous solubility.

The Causality: The fundamental limitation is the compound's inherent low affinity for water. Advanced methods aim to overcome this by introducing more hydrophilic characteristics to the molecule or by creating a more favorable micro-environment for it in solution.

Solutions & Strategies:

  • pH Modification / Salt Formation: This is the most common and effective method for ionizable drugs.[14] By reacting an acidic or basic functional group on your compound with a suitable counter-ion, you can form a salt. Salts are ionic and typically exhibit much greater aqueous solubility than the neutral parent molecule.[15][16] Although 1-Methylethylidene hydrazine carboxaldehyde is not strongly acidic or basic, the hydrazone nitrogen has some basicity and could potentially be protonated by a strong acid to form a salt.

  • Use of Surfactants: As mentioned previously, surfactants like Sodium Lauryl Sulfate (SLS) or Tween® 80 can be used at concentrations above their critical micelle concentration (CMC) to encapsulate the compound, effectively creating a soluble formulation.[9][17]

  • Particle Size Reduction: For preparing suspensions (e.g., for oral dosing in animal studies), reducing the particle size of the solid compound through techniques like micronization can increase the surface area, leading to a faster dissolution rate.[18][19]

Part 3: Protocols and Methodologies

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the standard procedure for preparing a stock solution in an organic solvent.

  • Determine Mass: Calculate the mass of 1-Methylethylidene hydrazine carboxaldehyde needed to achieve the desired concentration and volume (e.g., 10 mg for 1 mL of a 10 mg/mL solution).

  • Weigh Compound: Accurately weigh the solid compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the appropriate volume of high-purity DMSO (or other suitable organic solvent) to the vial.

  • Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (up to 40°C) may also be used if necessary, but check for compound stability first.

  • Confirm Clarity: Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear.

  • Store Properly: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Systematic Approach to Selecting a Co-Solvent System

This workflow helps identify a suitable co-solvent for diluting your stock solution into an aqueous buffer.

  • Prepare Stock: Make a concentrated stock solution of your compound in DMSO (e.g., 20 mg/mL) as per Protocol 1.

  • Set Up Test Buffers: In separate tubes, prepare your primary aqueous buffer containing different concentrations of a chosen co-solvent (e.g., 0%, 1%, 2%, 5%, and 10% ethanol).

  • Spike and Observe: Add a small, fixed volume of your DMSO stock to each test buffer to achieve your target final concentration (e.g., add 1 µL of 20 mg/mL stock to 1 mL of buffer for a final concentration of 20 µg/mL).

  • Mix and Incubate: Vortex each tube immediately after adding the stock. Let the solutions stand at the experimental temperature (e.g., room temperature or 37°C) for 15-30 minutes.

  • Assess Solubility: Visually inspect each tube for any signs of precipitation (cloudiness, visible particles). The lowest concentration of co-solvent that results in a clear, stable solution is your optimal choice.

  • Repeat if Necessary: If the first co-solvent is not effective, repeat the process with other candidates like PEG400 or propylene glycol.

Part 4: Visual Guides and Diagrams

Diagrams provide a quick reference for complex decision-making processes and workflows.

Caption: Decision tree for troubleshooting solubility issues.

A Note on Safety

Hydrazine derivatives require careful handling. Always work in a well-ventilated area or a chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20] Consult the Safety Data Sheet (SDS) for 1-Methylethylidene hydrazine carboxaldehyde and related hydrazine compounds for detailed hazard information and handling procedures.[21][22][23]

References

  • Palla, G., Predieri, G., & Domiano, P. (1986). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Gazzetta Chimica Italiana, 116(1), 37-41. Available from: [Link]

  • Science.gov. ph-sensitive hydrazone bond: Topics. Available from: [Link]

  • Rashid, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(40), 15157–15164. Available from: [Link]

  • Barqi, A. S., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. International Journal of Chemical and Biochemical Sciences, 24(4), 369-385. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 19(12), 2545–2553. Available from: [Link]

  • ResearchGate. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. (2025). Available from: [Link]

  • Sharma, S., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines, 9(1), 1-21. Available from: [Link]

  • Wawrzyniak, P., et al. (2023). Tuning the pH of Activation of Fluorinated Hydrazone-Based Switches: A Pathway to Versatile 19F Magnetic Resonance Imaging Contrast Agents. ACS Sensors, 8(1), 246–254. Available from: [Link]

  • The Open Repository @ Binghamton (The ORB). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. (2019). Available from: [Link]

  • GHC. Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). (2019). Available from: [Link]

  • Organic Syntheses. Acetone hydrazone. Available from: [Link]

  • ResearchGate. Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. (2024). Available from: [Link]

  • Yeleuov, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Molecules, 27(9), 2689. Available from: [Link]

  • PharmTech. Dissolution Method Troubleshooting: An Industry Perspective. (2022). Available from: [Link]

  • Ashland. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available from: [Link]

  • BioNetwork. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Available from: [Link]

  • Kramer, C., & Wunder, F. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 659-663. Available from: [Link]

  • Wikipedia. Acetone hydrazone. Available from: [Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]

  • CAS Common Chemistry. Hydrazinecarboxaldehyde, 1-methyl-. Available from: [Link]

  • Reddit. How to tackle compound solubility issue. (2022). Available from: [Link]

  • Cheméo. Chemical Properties of Hydrazinecarboxamide (CAS 57-56-7). Available from: [Link]

  • Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-10. Available from: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology, 33(12). Available from: [Link]

  • Elder, D. P., & Holm, R. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Therapeutic Delivery, 4(9), 1079-1093. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Singh, S., & Bagde, A. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 77-83. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • PubChem. Hydrazinecarboxaldehyde. Available from: [Link]

  • PubChem. Hydrazinecarboxaldehyde, 1-methyl-. Available from: [Link]

  • ResearchGate. Dissolution Method Development for Poorly Soluble Compounds. (2025). Available from: [Link]

  • PubMed. Acetone Serving as a Solvent and Interaction Partner Promotes the Direct Olefination of N-Tosylhydrazones under Visible Light. (2024). Available from: [Link]

  • Dalton Transactions. Solvent properties of hydrazine in the preparation of metal chalcogenide bulk materials and films. Available from: [Link]

  • Wikipedia. Formylhydrazine. Available from: [Link]

  • ACS Publications. Solvent-Free, Continuous Synthesis of Hydrazone-Based Active Pharmaceutical Ingredients by Twin-Screw Extrusion. (2020). Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Methylethylidene Hydrazine Carboxaldehyde (Acetone Hydrazone)

Welcome to the technical support guide for the synthesis of 1-Methylethylidene hydrazine carboxaldehyde, commonly known as acetone hydrazone. This document is intended for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Methylethylidene hydrazine carboxaldehyde, commonly known as acetone hydrazone. This document is intended for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating common contaminants encountered during its synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can produce a high-purity product reliably.

Frequently Asked Questions (FAQs)

Q1: What is the most common and problematic impurity in acetone hydrazone synthesis, and why does it form?

A1: The most prevalent impurity is acetone azine ([(CH₃)₂C=N]₂).[1] This contaminant arises from a subsequent condensation reaction between the desired product, acetone hydrazone, and a second molecule of acetone.[1][2] This reaction is especially favored if there is an excess of acetone or if reaction conditions (like prolonged heating) allow the intermediate hydrazone to react further. Aldehydes, in particular, react so rapidly that the intermediate hydrazone often cannot be isolated, leading directly to the azine.[3]

Q2: My crude product analysis shows the presence of unreacted starting materials. How can I drive the reaction to completion?

A2: The presence of unreacted acetone or hydrazine is a common issue. To mitigate this, consider the following:

  • Stoichiometry Control: While a 1:1 molar ratio is theoretical, using a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can help consume all the acetone. However, this must be balanced against the increased potential for residual hydrazine in the final product.

  • Reaction Time and Temperature: Ensure adequate reaction time. The condensation is typically performed at a controlled temperature, as excessive heat can promote side reactions. Monitoring the reaction progress via TLC or GC can help determine the optimal endpoint.

  • Catalysis: The reaction is often facilitated by mild acid catalysis, which protonates the acetone carbonyl, making it more electrophilic and susceptible to nucleophilic attack by hydrazine.[2]

Q3: I suspect my product is wet. Why is water a critical contaminant and how can I effectively remove it?

A3: Water is a critical contaminant for two primary reasons. First, its presence can catalyze the hydrolysis of the hydrazone back to its starting materials (acetone and hydrazine).[4] Second, and more importantly, it promotes the disproportionation of acetone hydrazone back into acetone azine and hydrazine, significantly reducing the purity of the final product.[5][6]

For removal, standard drying agents like anhydrous potassium carbonate or molecular sieves are effective for the crude product before distillation.[6][7] For quantitative analysis of water content, Karl Fischer titration is the gold standard method due to its high accuracy and specificity for water.[8][9] Note that direct titration of hydrazine-containing compounds can cause side reactions, but this is suppressed by using an acidified solvent.[10]

Q4: My final product yield is lower than expected, with a high-boiling point residue left after distillation. What could be the cause?

A4: A low yield accompanied by a high-boiling residue often points to the formation of acetone azine, which has a higher boiling point (133 °C) than acetone hydrazone (122-126 °C).[1][6] During distillation, if the rate is too slow, the heat can cause the desired acetone hydrazone to disproportionate into the more stable azine and hydrazine, reducing your collected yield of the target compound.[6] Rapid distillation is recommended to minimize this thermal degradation.[6][11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your synthesis and purification workflow.

Issue 1: Unexpected Peaks in Spectroscopic Data (¹H NMR, GC-MS)
  • Symptom: Your ¹H NMR spectrum shows symmetrical signals not corresponding to acetone hydrazone, or your Mass Spec shows a molecular ion peak at roughly double the expected mass.

  • Likely Cause: Acetone Azine (C₆H₁₂N₂, M.W. 112.17 g/mol ).[1] Its symmetrical structure leads to simpler NMR signals than the hydrazone.

  • Corrective Actions:

    • Modify Reaction Stoichiometry: Use an excess of hydrazine relative to acetone to favor the formation of the hydrazone over the azine.[12]

    • Control Reagent Addition: Add the acetone slowly to a solution of hydrazine to maintain a high local concentration of hydrazine, which minimizes the chance of a formed hydrazone molecule reacting with another acetone molecule.[12]

    • Purification: Acetone azine can be separated from acetone hydrazone by fractional distillation due to their different boiling points.[6]

Issue 2: Poor Product Stability and Purity Degradation Over Time
  • Symptom: A product that was initially pure shows the reappearance of starting materials or azine after storage.

  • Likely Cause: Presence of residual moisture. Water facilitates both hydrolysis and disproportionation.[4][5][6]

  • Corrective Actions:

    • Thorough Drying: Ensure the product is rigorously dried before storage. Use effective drying agents like KOH pellets post-synthesis and prior to distillation.[6][11]

    • Inert Atmosphere Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to strictly exclude moisture.[6]

    • Regeneration: Old or degraded samples can sometimes be partially regenerated by reheating them to 100°C for several hours to re-establish the equilibrium, followed by redistillation.[6]

Visualizing Contaminant Formation

The following diagram illustrates the primary synthesis pathway and the key side reaction leading to the formation of acetone azine.

G cluster_main Main Synthesis Pathway cluster_side Side Reaction Pathway Acetone1 Acetone Product Acetone Hydrazone (Desired Product) Acetone1->Product + Hydrazine - H₂O Hydrazine Hydrazine Hydrazine->Product Azine Acetone Azine (Contaminant) Product->Azine + Acetone - H₂O Acetone2 Acetone Acetone2->Azine

Caption: Reaction scheme for acetone hydrazone synthesis and azine formation.

Quantitative Data Summary

The table below summarizes the key physical and analytical properties of the target compound and its most common contaminant.

CompoundChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Key Analytical Signal
Acetone Hydrazone C₃H₈N₂72.11122 - 126Distinct signals for two non-equivalent methyl groups in ¹H NMR.
Acetone Azine C₆H₁₂N₂112.17133Symmetrical structure gives a single signal for the four equivalent methyl groups in ¹H NMR.[12]

Experimental Protocols

Protocol 1: Synthesis of Acetone Hydrazone via the Azine Intermediate

This method, adapted from established literature, is often more convenient and higher-yielding than the direct reaction of acetone and hydrazine.[5][6]

  • Azine Formation: In a round-bottomed flask equipped with a mechanical stirrer and cooled in an ice bath, vigorously stir 2.5 moles of acetone. Slowly add 1.31 moles of 100% hydrazine hydrate, ensuring the temperature remains below 35°C.[11]

  • Drying: After the addition is complete, add 50 g of potassium hydroxide pellets with continued stirring and cooling. Separate the upper organic layer and dry it sequentially over KOH pellets.[11]

  • Distillation of Azine: Distill the dried organic layer to obtain acetone azine (b.p. 128–131°C).[6]

  • Hydrazone Formation: In a flask protected by a drying tube, mix 1.0 mole of the purified acetone azine with 1.0 mole of anhydrous hydrazine. Heat the mixture at 100°C for 12-16 hours. (Caution: This step should be performed behind a safety screen). [6]

  • Final Purification: Rapidly distill the crude product. Collect the fraction boiling between 122–126°C, which is the purified acetone hydrazone.[6]

Protocol 2: Troubleshooting Workflow for Impurity Identification

This logical workflow guides the analysis and purification of a crude product batch.

G start Start: Crude Product Obtained gcms Analyze sample by GC-MS and ¹H NMR start->gcms check_azine Azine peak present? gcms->check_azine check_water Water content > 0.1%? (Karl Fischer) check_azine->check_water No purify Purify by rapid fractional distillation check_azine->purify Yes check_sm Starting materials detected? check_water->check_sm No dry Dry product over anhydrous K₂CO₃ or molecular sieves check_water->dry Yes re_run Optimize reaction: - Adjust stoichiometry - Increase reaction time check_sm->re_run Yes end_ok Product meets purity specs. Store under inert gas. check_sm->end_ok No purify->check_water dry->end_ok

Caption: Troubleshooting workflow for acetone hydrazone purification.

References

  • Wikipedia. Acetone azine. [Link]

  • SID. Synthesis and characterization of acetone azine in the lab scale. [Link]

  • Wikipedia. Acetone hydrazone. [Link]

  • LookChem. Purification of Acetone. [Link]

  • PubMed. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. [Link]

  • Pharmaguideline. Method of Analysis for Acetone. [Link]

  • The Royal Society of Chemistry. Structure, synthesis and application of azines: A Historical Perspective. [Link]

  • Organic Syntheses. Acetone hydrazone. [Link]

  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

  • Medium. What happens when acetone reacts with hydrazine. [Link]

  • ATSDR. Analytical Methods for Hydrazines. [Link]

  • Fisher Scientific. Water determination in Hydrazine Monohydrate. [Link]

  • OSHA. HYDRAZINE Method no.: 50. [Link]

  • Chemistry Learner. Hydrazone: Formation, Structure, and Reactions. [Link]

  • ResearchGate. How to purify hydrazone?. [Link]

  • quimicaorganica.org. Azine Formation. [Link]

  • Google Patents.
  • LookChem. Preparation of Acetone hydrazone. [Link]

  • Wikipedia. Hydrazone. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • PMC. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • YouTube. Karl Fischer Titration, a Quick Guide. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Proton NMR Spectra: 1-Methylethylidene Hydrazine Carboxaldehyde

Topic: Proton NMR Spectrum Analysis of 1-Methylethylidene Hydrazine Carboxaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proton NMR Spectrum Analysis of 1-Methylethylidene Hydrazine Carboxaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

1-Methylethylidene hydrazine carboxaldehyde (CAS: 3880-50-0), commonly known as acetone formylhydrazone , is a critical intermediate in the synthesis of heterocyclic compounds and a model system for studying amide bond rotation.[1]

For researchers and drug development professionals, the analytical challenge lies not in the synthesis, but in the structural characterization . Hydrazones exhibit complex dynamic isomerism—specifically E/Z geometric isomerism about the C=N bond and syn/anti rotamerism about the N-C(O) amide bond.

This guide compares two analytical protocols:

  • The Standard Protocol (Alternative): Using Deuterated Chloroform (

    
    ).
    
  • The High-Resolution Protocol (Recommended Product): Using Deuterated Dimethyl Sulfoxide (

    
    ).[1]
    

We demonstrate why the High-Resolution Protocol is superior for quantifying isomer ratios and validating purity, providing a robust self-validating system for your laboratory.

Chemical Structure & Analytical Challenges

The molecule consists of an isopropylidene moiety (derived from acetone) linked to a formyl group via a hydrazine bridge.

Structure:


[1]
The Isomerism Trap

Unlike simple ketones, this hydrazone exists in equilibrium between stereoisomers. In standard solvents (


), rapid proton exchange often collapses these signals, leading to broad, ambiguous peaks that mask impurities.
Diagram: Isomer Identification Workflow

The following decision tree outlines the logic for distinguishing isomers based on solvent selection.

Isomer_Workflow Start Sample: 1-Methylethylidene hydrazine carboxaldehyde Solvent_Choice Select Solvent System Start->Solvent_Choice CDCl3 Alternative: CDCl3 (Non-Polar, Protic) Solvent_Choice->CDCl3 Standard QC DMSO Product: DMSO-d6 (Polar Aprotic) Solvent_Choice->DMSO Structural Validation Result_CDCl3 Result: Rapid Exchange Broad NH signal Averaged Methyls CDCl3->Result_CDCl3 Result_DMSO Result: Slow Exchange Sharp NH & CHO doublets Distinct E/Z Isomers DMSO->Result_DMSO Analysis Advanced Analysis (NOE / COSY) Result_DMSO->Analysis Required for Stereochemistry

Figure 1: Analytical workflow for solvent selection to resolve hydrazone isomers.

Comparative Protocol Analysis

The Alternative: Standard Chloroform ( ) Protocol

Methodology:

  • Concentration: 10 mg in 0.6 mL

    
    .
    
  • Temperature: 298 K.

Performance: In


, the acidic NH proton undergoes rapid exchange. The rotation around the amide bond is often fast on the NMR timescale.
  • Methyl Groups: Often appear as a single broad singlet (~2.0 ppm) or two poorly resolved peaks.

  • NH Proton: Broad hump or invisible due to exchange.

  • Formyl Proton: Singlet (coupling to NH is lost).

Verdict: Suitable only for crude purity checks, not for structural confirmation.

The Product: High-Resolution DMSO ( ) Protocol

Methodology:

  • Concentration: 10-15 mg in 0.6 mL

    
    .
    
  • Temperature: 298 K (Optional: Variable Temperature to 350 K to coalesce signals).

Performance:


 forms strong hydrogen bonds with the NH proton, slowing the exchange rate. This "freezes" the rotamers, allowing distinct observation of isomers.
  • Methyl Groups: Two distinct singlets (non-equivalent due to C=N double bond rigidity).

  • NH Proton: Sharp doublet (couples to CHO).

  • Formyl Proton: Sharp doublet (couples to NH).

  • Isomer Resolution: Distinct sets of signals for E and Z isomers are often visible.

Verdict: The Gold Standard for characterizing hydrazine carboxaldehydes.

Experimental Data Comparison

The following table contrasts the spectral data obtained from the two protocols. Note the dramatic difference in resolution and information content.

Table 1: Chemical Shift ( , ppm) Comparison
Proton AssignmentAlternative (

)
Product (

)
Interpretation & Causality
Methyl (

) A
1.98 (s, broad)1.92 (s) In DMSO, restricted rotation distinguishes the methyl cis to the hydrazine group.[1]
Methyl (

) B
2.05 (s, broad)2.02 (s) The methyl trans to the hydrazine group resonates at a different frequency.
Formyl (

)
8.45 (s)8.55 (d, J=10 Hz) Critical Differentiator: In DMSO, the CHO couples with NH, proving the connectivity.
Amide (

)
~9.5 (broad/invisible)10.15 (d, broad) Hydrogen bonding in DMSO stabilizes the NH, making it visible and sharp.
Impurity Detection LowHigh DMSO separates water (3.33 ppm) and residual solvents clearly from the analyte.

> Note: Chemical shifts are representative of typical hydrazone behavior. Exact values may vary slightly based on concentration and temperature.

Detailed Experimental Protocols

Protocol A: Synthesis Verification (Self-Validating System)

Before NMR analysis, ensure the sample is free of the starting material (Hydrazine hydrate).

  • TLC Check: 50% Ethyl Acetate/Hexane. Hydrazones typically have lower

    
     than aldehydes but higher than hydrazine.
    
  • Solubility Test: Dissolve 1 mg in

    
    . If turbidity persists, filter through a glass wool plug directly into the NMR tube.
    
Protocol B: High-Resolution NMR Acquisition
  • Preparation: Dissolve 15 mg of 1-Methylethylidene hydrazine carboxaldehyde in 0.6 mL of

    
     (99.9% D).
    
  • Shimming: Perform automated gradient shimming. Ensure the DMSO residual quintet (2.50 ppm) is sharp.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of CHO protons).

    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 14 ppm (to catch downfield NH).[1]

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance the doublet splitting of the formyl peak.

Advanced Mechanistic Insight: E/Z Isomerism

The power of the DMSO Protocol is the ability to assign stereochemistry.

  • E-Isomer (Anti): The formyl oxygen and the imine nitrogen are on opposite sides. This is typically the thermodynamically stable form.

  • Z-Isomer (Syn): Stabilized by intramolecular hydrogen bonding between the NH and the imine nitrogen (in some derivatives) or destabilized by steric clash.

NOE Experiment (Nuclear Overhauser Effect): To definitively assign the methyl peaks:

  • Irradiate the Formyl Proton (8.55 ppm).

  • Observe enhancement in the NH signal (confirming proximity).

  • Irradiate the Methyl signals.

    • The methyl group showing NOE enhancement with the NH proton is syn to the hydrazine group.

NOE_Pathway Irradiation Irradiate CHO (8.55 ppm) NOE_NH NOE to NH (Confirm Connectivity) Irradiation->NOE_NH Through Space Irradiation_Me Irradiate Methyls Stereo_Result Identify Methyl Spatial Orientation Irradiation_Me->Stereo_Result Distance < 5Å

Figure 2: NOE Logic for stereochemical assignment.

References

  • PubChem. (n.d.). Hydrazinecarboxaldehyde, 1-methyl-.[1][2] National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Gordillo, A., et al. (2017).[3] 1H-NMR spectrum of isomers 1-E,E, 1-E,Z, in CDCl3 and 1-Z,Z in acetone-d6. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent shifts).
  • Suarez, A. G., et al. (2006). E/Z Isomerism of Some Diformamides. Revue Roumaine de Chimie. Retrieved February 14, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Hydrazones: A Comparative Analysis of 1-Methylethylidene hydrazine carboxaldehyde (Acetone Hydrazone) and its Congeners

In the landscape of modern drug development and chemical biology, the judicious selection of functional moieties is paramount to achieving desired therapeutic outcomes and research capabilities. Among the versatile chemi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and chemical biology, the judicious selection of functional moieties is paramount to achieving desired therapeutic outcomes and research capabilities. Among the versatile chemical groups at our disposal, the hydrazone linkage stands out for its unique combination of stability and tunable reactivity. This guide provides an in-depth comparison of 1-Methylethylidene hydrazine carboxaldehyde, more commonly known as acetone hydrazone, with other classes of hydrazones, offering a comprehensive analysis of their respective performance characteristics supported by experimental data and established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of hydrazone chemistry in their work.

The Hydrazone Moiety: A Versatile Tool in Medicinal Chemistry and Bioconjugation

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNHR₃ structure, typically formed through the condensation reaction of a ketone or aldehyde with a hydrazine derivative.[1] This linkage has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by hydrazone-containing compounds, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] A key feature that makes hydrazones particularly attractive for drug delivery is the pH-sensitive nature of the hydrazone bond. Generally stable at physiological pH (~7.4), the bond is susceptible to hydrolysis under the mildly acidic conditions found in endosomes and lysosomes (pH 4.5-6.5) of cancer cells.[4] This property allows for the design of prodrugs that can selectively release their cytotoxic payload within the target cells, minimizing systemic toxicity.[5]

The stability and reactivity of the hydrazone bond are not uniform across all derivatives. They are profoundly influenced by the electronic and steric nature of the substituents on both the carbonyl and hydrazine precursors. This guide will delve into these differences, with a particular focus on comparing the simple aliphatic acetone hydrazone with its aromatic and acyl counterparts.

1-Methylethylidene hydrazine carboxaldehyde (Acetone Hydrazone): The Aliphatic Archetype

Acetone hydrazone (Propan-2-ylidenehydrazine) is the simplest ketone-derived hydrazone.[1] Its formation from the reaction of acetone and hydrazine is a straightforward condensation reaction.[6]

Synthesis of Acetone Hydrazone

The synthesis of acetone hydrazone is typically achieved by the direct reaction of acetone with hydrazine hydrate.[6] However, a more convenient laboratory-scale synthesis involves the reaction of acetone azine with hydrazine, which can minimize the handling of highly toxic hydrazine.[7]

G

Properties and Applications

Being an aliphatic hydrazone, acetone hydrazone exhibits a relatively lower stability compared to its aromatic counterparts, a crucial point of comparison we will explore in detail.[4] This higher susceptibility to hydrolysis can be advantageous in applications requiring rapid cleavage of the hydrazone bond. Acetone hydrazone itself is an intermediate in the synthesis of other chemical entities, such as 2-diazopropane.[7] While not extensively used as a standalone therapeutic, its structural motif serves as a fundamental building block for understanding the behavior of more complex aliphatic hydrazones.

Aromatic Hydrazones: The Influence of Conjugation

Aromatic hydrazones, such as those derived from benzaldehyde or acetophenone, represent a significant class of hydrazones with extensive applications in medicinal chemistry. The defining feature of these compounds is the conjugation of the C=N bond with the aromatic ring system.

Synthesis of Benzaldehyde Hydrazone

The synthesis of aromatic hydrazones follows the same general principle of condensation. For example, benzaldehyde hydrazone is formed by the reaction of benzaldehyde with hydrazine.

G

Comparative Performance Analysis

The choice between an aliphatic hydrazone like acetone hydrazone and an aromatic or other substituted hydrazone is dictated by the specific requirements of the application, primarily revolving around stability and biological activity.

Chemical Stability: A Tale of Two Systems

The hydrolytic stability of the hydrazone bond is a critical parameter, especially in the context of drug delivery systems where controlled release is desired. The general mechanism of acid-catalyzed hydrolysis involves protonation of the imine nitrogen, followed by nucleophilic attack of water.[8]

G Hydrazone Hydrazone (R₂C=NNHR') ProtonatedHydrazone Protonated Hydrazone (R₂C=N⁺HNHR') Hydrazone->ProtonatedHydrazone + H⁺ ProtonatedHydrazone->Hydrazone - H⁺ Carbinolamine Carbinolamine Intermediate ProtonatedHydrazone->Carbinolamine + H₂O Carbinolamine->ProtonatedHydrazone - H₂O Products Ketone/Aldehyde + Hydrazine Carbinolamine->Products Cleavage

The electronic environment surrounding the C=N bond significantly influences the rate of this hydrolysis. Aromatic hydrazones are generally more stable than their aliphatic counterparts due to the electronic conjugation between the aromatic ring and the hydrazone moiety.[4] This delocalization of electrons reduces the electrophilicity of the imine carbon, making it less susceptible to nucleophilic attack by water. Conversely, the lack of such conjugation in aliphatic hydrazones like acetone hydrazone results in a more electrophilic imine carbon and, consequently, faster hydrolysis rates.

Hydrazone TypeCarbonyl PrecursorRelative StabilityRationale
Aliphatic AcetoneLowerLack of electronic conjugation, higher electrophilicity of the imine carbon.[4]
Aromatic BenzaldehydeHigherConjugation of the C=N bond with the aromatic ring delocalizes electron density, reducing electrophilicity.[4]
Acylhydrazone N/A (Acyl hydrazine)Generally HigherThe electron-withdrawing nature of the acyl group can influence stability, often leading to increased stability compared to simple alkyl hydrazones.[9]

It is important to note that while this general trend is well-established, direct quantitative kinetic data comparing acetone hydrazone to other hydrazones under identical experimental conditions is not extensively available in a single study. The comparison presented here is based on established chemical principles and data aggregated from various sources.

Studies have shown that hydrazones derived from aromatic aldehydes are significantly more resistant to acidic hydrolysis than those from aliphatic aldehydes.[10] For instance, some aromatic aldehyde-derived hydrazones show high stability at both pH 7.4 and 5.5, while aliphatic aldehyde-derived hydrazones can be highly unstable under acidic conditions.[10] This difference in stability is a critical design element in the development of pH-sensitive drug delivery systems.

Biological Activity: The Impact of Structure on Cytotoxicity

The biological activity of hydrazone derivatives, particularly their anticancer efficacy, is highly dependent on their overall structure. A vast number of hydrazone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[11][12][13][14]

Structure-activity relationship (SAR) studies have revealed several key insights:

  • Aromatic and Heterocyclic Moieties: The presence of aromatic or heterocyclic rings often enhances cytotoxic activity.[3][15][16] These groups can participate in various interactions with biological targets.

  • Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic rings can significantly modulate activity. Electron-withdrawing groups have been shown to enhance biological activity in some cases.[5][17]

  • The Hydrazone Linker: The hydrazide-hydrazone moiety itself is considered an important pharmacophore.[3]

While acetone hydrazone itself is not a prominent anticancer agent, the principles of its reactivity are foundational. More complex hydrazone derivatives incorporating various pharmacophoric groups have demonstrated potent cytotoxic effects.

Compound/DerivativeCancer Cell LineIC50/EC50 (µM)Reference
Dimethylpyridine hydrazone derivativeBreast, Colon, Melanoma, GlioblastomaLow millimolar concentrations[12]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativeProstate (PPC-1), Melanoma (IGR39)2.5–20.2[15]
Pyrazolopyridothiazine-based hydrazoneColon (HTC116, HT-29, LoVo)~0.5 (for the most active derivative)[13]
Isonicotinic hydrazone derivative(Cytotoxicity assessed by brine shrimp lethality)High activity observed for some derivatives[14]
ArylsulfonylhydrazonesBreast (MCF-7)< 1 (for the most active derivatives)[16]

This table illustrates the potent anticancer activity achievable with structurally diverse hydrazone derivatives. The specific choice of the carbonyl and hydrazine precursors allows for the fine-tuning of both the biological activity and the physicochemical properties of the resulting molecule.

Experimental Protocols

To aid researchers in their comparative studies, the following are representative experimental protocols for the synthesis and stability analysis of hydrazones.

Synthesis of a Representative Aliphatic Hydrazone (Acetone Hydrazone)

Materials:

  • Acetone

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetone (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1 equivalent) to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization if necessary.

Synthesis of a Representative Aromatic Hydrazone (Benzaldehyde Hydrazone)

Materials:

  • Benzaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve benzaldehyde (1 equivalent) in ethanol in a round-bottom flask with magnetic stirring.

  • Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate is often observed.

  • Monitor the reaction by TLC.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

pH-Dependent Stability Assay via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the hydrolytic stability of a hydrazone at different pH values.

Materials:

  • Hydrazone compound of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Buffers of desired pH (e.g., pH 5.0, pH 7.4)

  • Acetonitrile

  • Water (HPLC grade)

  • Incubator or water bath at 37°C

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the hydrazone in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Incubation: In separate vials, dilute the stock solution into the pre-warmed (37°C) buffers of different pH to a final concentration of ~10-20 µg/mL.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • HPLC Analysis: Immediately inject the samples into the HPLC system.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid) is typically used.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor at a wavelength where the hydrazone has maximum absorbance.

  • Data Analysis:

    • Quantify the peak area of the intact hydrazone at each time point.

    • Plot the percentage of remaining hydrazone against time for each pH.

    • Calculate the half-life (t₁/₂) of the hydrazone at each pH.

This protocol allows for a quantitative comparison of the stability of different hydrazones under physiologically relevant conditions.[18][19]

Conclusion

The selection of a hydrazone linker is a critical decision in the design of prodrugs and bioconjugates. 1-Methylethylidene hydrazine carboxaldehyde (acetone hydrazone), as a simple aliphatic hydrazone, provides a baseline for understanding the fundamental properties of this functional group. However, for applications requiring enhanced stability, particularly at physiological pH, aromatic hydrazones are generally the superior choice due to the stabilizing effects of electronic conjugation. The vast chemical space of hydrazone derivatives offers a rich platform for the development of novel therapeutics with tailored properties. By understanding the structure-property relationships outlined in this guide, researchers can make informed decisions in the selection and design of hydrazone-based compounds to advance their scientific and therapeutic goals.

References

  • Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents. PubMed.
  • Świątek, P., Saczko, J., Rembiałkowska, N., & Kulbacka, J. (2019). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Bentham Science Publishers.
  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
  • New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling. PubMed. (2025).
  • Chemical structures of known hydrazone linkage-based anticancer drugs.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PubMed. (2022).
  • A Quantitative Comparison of Hydrazinol (Hydrazone)
  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds.
  • Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Rel
  • Verma, G., Marella, A., Alam, M. M., Akhtar, M., & Akhter, M. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences, 6(2), 69–80.
  • Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate
  • Acetone Hydrazone: Hydrazine Reaction With Acetone. Echemi. (2022).
  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
  • Kinetics of catalyzed hydrolysis of hydrazine hydrate by acetone azine.
  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. (2019).
  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. PMC.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526.
  • Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH.
  • Tzankova, D., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 127-133.
  • Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis.
  • Oxime and Hydrazone Reactions in Bioconjug
  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
  • Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes. PMC.
  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjug
  • Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. MDPI. (2022).
  • A comparative study of the stability of hydrazones formed from different deriv
  • HPLC study on stability of pyridoxal isonicotinoyl hydrazone. PubMed.
  • Hydrazone. Wikipedia.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • Kovaříková, P., Jirkovský, E., Vávrová, K., & Štěrba, V. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 333–340.
  • Stability study of hydrazones.
  • Investigation of the stability of aromatic hydrazones in plasma and related biological material.
  • The method that derivatization HPLC methods determine hydrazine hydrate.
  • Acetone hydrazone. Wikipedia.
  • Comparative study of aliphatic and aromatic compounds.
  • Illustrated Glossary of Organic Chemistry - Hydrazone. UCLA Chemistry and Biochemistry.
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDR
  • Comparing the stabilities of aromatic and aliphatic intermedi

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methylethylidene hydrazine carboxaldehyde

Topic: CAS Registry Number: 3880-50-0 Synonyms: Acetone formylhydrazone; Formic acid (1-methylethylidene)hydrazide Part 1: The Core Directive – Operational Autonomy As a Senior Application Scientist, I am dispensing with...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 3880-50-0 Synonyms: Acetone formylhydrazone; Formic acid (1-methylethylidene)hydrazide

Part 1: The Core Directive – Operational Autonomy

As a Senior Application Scientist, I am dispensing with the standard, generic "safety sheet" format. Instead, this guide is structured as a Risk-Based Operational Protocol .

In drug development, we do not merely "wear gloves"; we engineer a barrier between biological systems and reactive chemical pharmacophores. 1-Methylethylidene hydrazine carboxaldehyde is a hydrazine derivative. While specific GHS data for this exact intermediate is often sparse (classified as "Data Lacking" in many repositories), the Precautionary Principle mandates we treat it with the same rigor as its parent compounds: hydrazine and formylhydrazine. Both are potent hepatotoxins and potential carcinogens.[1]

This guide treats the handling of this chemical as a high-stakes operation, prioritizing the integrity of your biological data and your long-term health.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Hazard Identification & Mechanistic Logic

To select the correct PPE, we must understand the enemy.

  • The Moiety of Concern: The

    
     bond (hydrazine functionality).
    
  • The Mechanism: Hydrazine derivatives are nucleophilic and can form Schiff bases with biological carbonyls or alkylate DNA. They are often skin sensitizers (causing allergic contact dermatitis) and systemic toxins (targeting the liver/CNS) via inhalation or transdermal absorption.

  • The State: Typically a crystalline solid. The primary risk is dust inhalation during weighing and percutaneous absorption if solubilized in organic solvents (e.g., DMSO, Methanol).

The PPE Protocol: A Self-Validating System

You must employ a "Redundant Barrier" strategy. A single layer of protection is a point of failure.

Table 1: Mandatory PPE Specifications

ComponentSpecificationScientific Rationale
Hand Protection (Inner) Nitrile (4 mil) Acts as a comfort layer and immediate barrier against dust.
Hand Protection (Outer) Nitrile (High Dexterity, 5-8 mil) or Silver Shield® (Laminate) Critical: Hydrazines are small molecules with high permeation rates. If handling solutions (especially in DMSO), standard nitrile degrades. Double gloving is mandatory. Change outer gloves immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Hydrazine derivatives are caustic; dust or vapors can cause corneal opacity. Goggles seal the ocular environment.
Respiratory Fume Hood (Primary) ; N95/P100 (Secondary)Always handle inside a certified fume hood. If weighing outside is unavoidable (not recommended), a fitted P100 respirator is required to prevent sensitization.
Body Defense Lab Coat (Buttoned, Tyvek sleeves) Cotton absorbs; Tyvek repels. Use disposable Tyvek sleeve covers to bridge the gap between glove and coat cuff.
Operational Workflow: The "Clean-Dirty" Line

Step 1: The Exclusion Zone (Fume Hood Setup)

  • Clear the hood of clutter to ensure laminar airflow.

  • Place a disposable absorbent mat (yellow/orange backed) on the work surface. This defines the "Hot Zone." If a spill occurs, it is contained on the mat, not the hood floor.

  • Validation: Check the magnehelic gauge or airflow monitor. Velocity must be 80–100 fpm.

Step 2: Weighing & Solubilization

  • The Static Problem: Hydrazone solids are often static-prone. Use an anti-static gun if available.

  • Transfer: Do not use a spatula that has touched other reagents. Use a disposable weighing boat.

  • Solvent Addition: Add solvent slowly. Exothermic reactions (though mild here) can aerosolize the powder.

Step 3: Decontamination (The Exit Strategy)

  • Before removing hands from the hood, wipe the exterior of the reaction vessel with a Kimwipe dampened in the reaction solvent, then dispose of the wipe as solid hazardous waste.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) inside the hood. Discard gloves into the solid waste container inside the hood.

Part 3: Visualization & Formatting

Logic Flow: Risk Assessment to Disposal

The following diagram illustrates the decision logic for handling 1-Methylethylidene hydrazine carboxaldehyde. It emphasizes the "Stop/Go" decision points based on the physical state of the chemical.

SafetyProtocol Start Start: Handling CAS 3880-50-0 StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution RiskDust Risk: Inhalation & Static Spread Solid->RiskDust RiskPerm Risk: Transdermal Permeation Solution->RiskPerm Hood Engineering Control: Fume Hood Required RiskDust->Hood RiskPerm->Hood PPE_Solid PPE: Double Nitrile + Goggles Hood->PPE_Solid If Solid PPE_Liq PPE: Laminate Gloves + Goggles (If DMSO/DMF used) Hood->PPE_Liq If Liquid Weighing Action: Weigh on Absorbent Mat PPE_Solid->Weighing Dissolving Action: Dissolve & Cap Immediately PPE_Liq->Dissolving Waste Disposal: Segregated Hazardous Waste (Tag as Hydrazine Derivative) Weighing->Waste Dissolving->Waste

Figure 1: Decision logic for handling hydrazine derivatives, prioritizing engineering controls and state-specific PPE.

Part 4: Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping generates dust. Cover with wet paper towels (water-dampened) to suppress dust, then scoop into a hazardous waste bag.

  • Liquid Spill: Do not use standard paper towels if the solvent is flammable. Use a clay-based absorbent or vermiculite.

  • Decontamination: Wash the surface with a 10% bleach solution (oxidizes the hydrazine moiety), followed by water. Note: Ensure no acid is present, as bleach + acid = chlorine gas.

Disposal Protocol
  • Labeling: Clearly label the waste container: "Contains 1-Methylethylidene hydrazine carboxaldehyde - TOXIC / POTENTIAL CARCINOGEN."

  • Segregation: Do not mix with oxidizing agents (peroxides, nitrates) in the waste stream, as hydrazines are reducing agents and can react violently.[2]

  • Method: High-temperature chemical incineration is the only acceptable disposal method.

References

  • ChemicalBook. (2024).[3][4] 1-Methylethylidene hydrazine carboxaldehyde - Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: Hydrazine and Derivatives (General Hazards). Retrieved from

  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Retrieved from

  • University of California, Santa Barbara. (n.d.). Hydrazine: Standard Operating Procedure. Retrieved from

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from

Sources

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